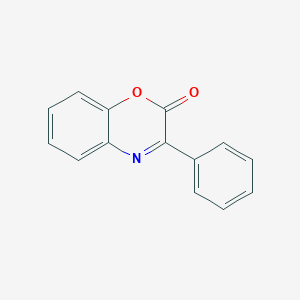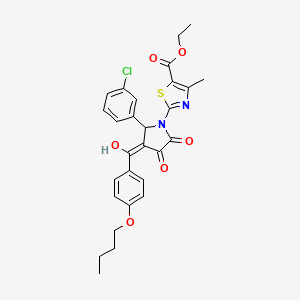
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-((2-Chlorbenzyl)oxy)phenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazol-3-carbohydrazid ist eine komplexe organische Verbindung, die einen Pyrazolkern mit verschiedenen funktionellen Gruppen aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(4-((2-Chlorbenzyl)oxy)phenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazol-3-carbohydrazid umfasst in der Regel mehrere Schritte:
Bildung des Pyrazolkernes: Dies kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon erreicht werden.
Substitutionsreaktionen: Der Pyrazolkern wird dann mit den 2-Chlorbenzyl- und p-Tolylgruppen durch nukleophile Substitutionsreaktionen funktionalisiert.
Kondensationsreaktion: Der letzte Schritt umfasst die Kondensation des substituierten Pyrazols mit einem Aldehyd zur Bildung des Carbohydrazids.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Flussreaktoren und Prinzipien der grünen Chemie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(4-((2-Chlorbenzyl)oxy)phenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazol-3-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die entsprechenden Amine oder Alkohole liefern.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Die Bedingungen für die elektrophile Substitution beinhalten oft die Verwendung von Lewis-Säuren wie Aluminiumchlorid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Ketone oder Carbonsäuren liefern, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
5-(4-((2-Chlorbenzyl)oxy)phenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazol-3-carbohydrazid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Untersucht auf sein Potenzial als entzündungshemmendes oder Antikrebsmittel.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-(4-((2-Chlorbenzyl)oxy)phenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazol-3-carbohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme oder Rezeptoren sein, die zur Modulation biologischer Pfade führen. Die genauen Pfade und Zielstrukturen würden von der jeweiligen Anwendung und dem Kontext der Verwendung abhängen.
Wissenschaftliche Forschungsanwendungen
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-(4-((2-Chlorbenzyl)oxy)phenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazol-3-carbohydrazid: Ähnliche Verbindungen umfassen andere Pyrazolderivate mit unterschiedlichen Substituenten.
Vergleich: Im Vergleich zu anderen Pyrazolderivaten kann diese Verbindung aufgrund der spezifischen Anordnung ihrer funktionellen Gruppen einzigartige Eigenschaften aufweisen. Dies kann zu Unterschieden in der Reaktivität, Bioaktivität und physikalischen Eigenschaften führen.
Eigenschaften
CAS-Nummer |
634897-55-5 |
|---|---|
Molekularformel |
C26H23ClN4O2 |
Molekulargewicht |
458.9 g/mol |
IUPAC-Name |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-1-(4-methylphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H23ClN4O2/c1-17-7-9-19(10-8-17)18(2)28-31-26(32)25-15-24(29-30-25)20-11-13-22(14-12-20)33-16-21-5-3-4-6-23(21)27/h3-15H,16H2,1-2H3,(H,29,30)(H,31,32)/b28-18+ |
InChI-Schlüssel |
ZEWALWYHVGLRRQ-MTDXEUNCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)/C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12011653.png)

![Isopropyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011662.png)
![N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12011672.png)


![1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011680.png)
![[1-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12011690.png)
![2-[(4-amino-5-pentyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12011698.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011701.png)



